molecular formula C5H9N5O3S B14597915 1H-Imidazole-4-sulfonamide, 5-[[(methylamino)carbonyl]amino]- CAS No. 61006-90-4

1H-Imidazole-4-sulfonamide, 5-[[(methylamino)carbonyl]amino]-

Cat. No.: B14597915
CAS No.: 61006-90-4
M. Wt: 219.22 g/mol
InChI Key: BYDRAKJKUKQUQH-UHFFFAOYSA-N
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Description

1H-Imidazole-4-sulfonamide, 5-[[(methylamino)carbonyl]amino]- is a complex organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of a sulfonamide group at the 4-position and a methylamino carbonyl group at the 5-position. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole-4-sulfonamide, 5-[[(methylamino)carbonyl]amino]- typically involves multi-step reactions. One common method includes the cyclization of amido-nitriles in the presence of nickel catalysts, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach involves the use of ammonium acetate and urotropine under microwave-assisted conditions to synthesize 4,5-disubstituted imidazoles .

Industrial Production Methods: Industrial production often employs solvent-free conditions and microwave-assisted synthesis to enhance yield and efficiency. The use of catalysts such as ZnCl2 in cycloaddition reactions also facilitates the production of multisubstituted imidazoles under mild conditions .

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole-4-sulfonamide, 5-[[(methylamino)carbonyl]amino]- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Catalytic HBr and DMSO.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides, aryl halides, and other electrophiles.

Major Products Formed: The major products formed from these reactions include various substituted imidazoles, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 1H-Imidazole-4-sulfonamide, 5-[[(methylamino)carbonyl]amino]- involves its interaction with specific molecular targets and pathways. It acts by inhibiting enzymes through binding to their active sites, thereby disrupting their normal function. This inhibition can lead to the suppression of disease-causing pathways, making it a potential therapeutic agent .

Comparison with Similar Compounds

Uniqueness: 1H-Imidazole-4-sulfonamide, 5-[[(methylamino)carbonyl]amino]- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized compounds and in targeted therapeutic applications .

Properties

CAS No.

61006-90-4

Molecular Formula

C5H9N5O3S

Molecular Weight

219.22 g/mol

IUPAC Name

1-methyl-3-(5-sulfamoyl-1H-imidazol-4-yl)urea

InChI

InChI=1S/C5H9N5O3S/c1-7-5(11)10-3-4(9-2-8-3)14(6,12)13/h2H,1H3,(H,8,9)(H2,6,12,13)(H2,7,10,11)

InChI Key

BYDRAKJKUKQUQH-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)NC1=C(NC=N1)S(=O)(=O)N

Origin of Product

United States

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